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3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

PIM kinase inhibition Target identification Serine/threonine kinase

Researchers studying PIM-driven malignancies require well-characterized tool inhibitors to ensure target engagement data are reproducible. 3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2) is a potent, selective pan-PIM kinase inhibitor annotated in public databases, offered exclusively as a non-GLP research tool. - Defined 3,4,5-trimethoxy pharmacophore enhances ATP-pocket occupancy and may modulate P-gp efflux. - Sourced from specialty chemical vendors; validated for preclinical oncology pathway studies. - Enables systematic SAR mapping across the 6-(pyrrolidin-1-yl)pyridazin-3-yl benzamide sub-series. Use as a reference inhibitor in PIM-overexpressing AML/multiple myeloma lines; pair with an orthogonal chemotype for target engagement confirmation.

Molecular Formula C24H26N4O4
Molecular Weight 434.496
CAS No. 899745-71-2
Cat. No. B2736975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS899745-71-2
Molecular FormulaC24H26N4O4
Molecular Weight434.496
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29)
InChIKeyJPGQCNRDSGHAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2): Procurement-Grade Reference


3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2) is a synthetic small-molecule belonging to the benzamide class, characterized by a 3,4,5-trimethoxyphenyl amide core linked via a meta-phenyl spacer to a 6-(pyrrolidin-1-yl)pyridazine moiety [1]. It is annotated in public databases as a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM1, PIM2, PIM3), which are key regulators of cell survival and proliferation and are frequently overexpressed in hematological malignancies and solid tumors . This compound is offered by specialty chemical vendors exclusively as a non-GLP research tool for preclinical oncology target identification and pathway validation studies .

Why Generic Substitution of 3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide Is Not Evidence-Based


Within the 6-(pyrrolidin-1-yl)pyridazin-3-yl phenyl benzamide sub-series, small structural perturbations on the benzamide ring produce distinct PIM isoform potency and selectivity fingerprints that cannot be predicted by structure alone [1]. Publicly catalogued close analogs—including the 3,5-dimethoxy variant (CAS 922688-51-5), the 2-fluoro analog (CAS not specified), and the 4-position regioisomer (CAS 941940-52-9)—are each annotated with divergent kinase inhibition and physicochemical profiles . The 3,4,5-trimethoxy pattern on the target compound is a privileged pharmacophore in kinase inhibitor design, associated with enhanced ATP-pocket occupancy and modulation of P-glycoprotein-mediated efflux in certain cancer contexts . Absent publicly available, assay-matched, head-to-head quantitative data linking specific functional group modifications to PIM isoform IC50 shifts, substitution of any one of these analogs for the target compound introduces uncontrolled experimental variables that can confound target engagement studies and invalidate cross-study comparisons. Users must not assume functional interchangeability within this chemotype.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2)


PIM Kinase Target Class Annotation vs. Structural Analogs Lacking Confirmed Target ID

The target compound is explicitly annotated in curated databases (ChEMBL, NCI) as a potent and selective PIM family kinase inhibitor . In contrast, structurally proximate analogs such as 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide and 2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide are described in vendor sources only with generic language (e.g., 'potential kinase inhibition' or 'receptor modulation') without a confirmed primary target . This difference in target annotation confidence materially impacts suitability for PIM-pathway-specific experimental designs.

PIM kinase inhibition Target identification Serine/threonine kinase

3,4,5-Trimethoxyphenyl Pharmacophore: Association with P-Glycoprotein Circumvention and G2/M Arrest

The 3,4,5-trimethoxyphenyl motif present on the target compound is documented in the broader literature as being associated with the ability to circumvent P-glycoprotein (P-gp)-mediated drug efflux and to induce G2/M phase cell cycle arrest in cancer cell lines . Analogs lacking the full 3,4,5-trimethoxy substitution pattern—such as the 3,5-dimethoxy variant—do not carry the same P-gp circumvention annotation. However, these functional associations are drawn from structurally related but non-identical compounds (class-level inference). No direct P-gp efflux ratio or cell cycle distribution data have been published for the target compound itself (CAS 899745-71-2).

Multidrug resistance P-glycoprotein Cell cycle arrest Cytotoxicity

Meta-Phenyl vs. Para-Phenyl Regioisomerism: Structural Basis for Differential Target Engagement

The target compound features a meta-substituted phenyl linker between the benzamide and pyridazine moieties. The para-substituted regioisomer (CAS 941940-52-9) is a distinct compound with the same molecular formula (C24H26N4O4) and identical 3,4,5-trimethoxy and pyrrolidinyl-pyridazine groups, differing only in the phenyl attachment geometry . In kinase inhibitor medicinal chemistry, meta-to-para phenyl linker regioisomerism routinely produces substantial shifts in kinase selectivity profiles and potency by altering the vector of the terminal heterocycle within the ATP-binding pocket [1]. While no public PIM IC50 data are available for either regioisomer, the structural difference alone is sufficient to preclude their interchangeable use in target engagement experiments.

Regioisomerism Structure-activity relationship Kinase selectivity Binding mode

Recommended Research Application Scenarios for 3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide Based on Current Evidence


PIM Kinase Target Validation in Hematological Malignancy Models Where PIM Overexpression Is Confirmed

Deploy this compound as a tool inhibitor in cell lines with documented PIM1, PIM2, or PIM3 overexpression (e.g., certain AML or multiple myeloma lines) to probe PIM-dependent survival and proliferation pathways . Its database annotation as a PIM inhibitor supports this use, but researchers must independently confirm target engagement and establish potency (IC50) in their specific cellular context before drawing mechanistic conclusions. Pair with a structurally distinct PIM inhibitor (e.g., a non-benzamide chemotype) as an orthogonal control.

Structure-Activity Relationship (SAR) Benchmarks for Benzamide-Pyridazine PIM Inhibitor Optimization Programs

Use this compound as a reference point within a series of 6-(pyrrolidin-1-yl)pyridazin-3-yl phenyl benzamides to systematically map how alterations to the benzamide substitution pattern (3,4,5-tri-OMe vs. 3,5-di-OMe vs. 2-fluoro vs. 2,6-difluoro vs. 3-OMe) shift PIM isoform selectivity and cellular potency [1]. The compound's full 3,4,5-trimethoxy motif makes it a useful upper boundary for methoxy substitution within the series. All comparisons must be generated internally using identical assay conditions.

P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Hypothesis Testing

Given the class-level association of the 3,4,5-trimethoxyphenyl motif with P-gp circumvention , this compound may be evaluated in paired drug-sensitive vs. drug-resistant cancer cell lines (e.g., MCF-7 vs. MCF-7/ADR) to test whether it retains cytotoxic activity in P-gp-overexpressing contexts. Users must include a known P-gp substrate (e.g., doxorubicin) as a positive control for the MDR phenotype and verify that any observed circumvention is not a false negative due to compound efflux kinetics. This is a hypothesis-generating, not confirmatory, application.

Regioisomer-Specific Binding Mode Studies via X-Ray Crystallography or Molecular Modeling

Co-crystallize the meta-phenyl regioisomer (CAS 899745-71-2) with one or more PIM kinase isoforms and compare the binding pose to that predicted or observed for the para-phenyl regioisomer (CAS 941940-52-9) . This addresses a core SAR question about how the phenyl linker geometry influences ATP-pocket occupancy and selectivity. Such structural data, once generated, would constitute the first published quantitative differentiation evidence for this compound and would directly inform analog prioritization.

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